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Executive Summary
Galectin-3, a β-galactoside-binding lectin, has emerged as a critical mediator in a range of

pathological processes, including fibrosis and cancer. Its overexpression is correlated with poor

prognosis in various diseases, making it a compelling therapeutic target. This document

provides a comprehensive technical overview of GB1107, a potent, selective, and orally active

small molecule inhibitor of Galectin-3. We will delve into its mechanism of action, summarize

key preclinical data, provide detailed experimental protocols from foundational studies, and

visualize the complex biological pathways and experimental designs. This guide is intended to

serve as a core resource for researchers engaged in the study of Galectin-3 and the

development of related therapeutics.

Introduction to Galectin-3 and its Role in Disease
Galectin-3 is a unique member of the galectin family, featuring a carbohydrate recognition

domain (CRD) that facilitates its binding to various glycoproteins on the cell surface and in the

extracellular matrix.[1][2] This interaction triggers a cascade of downstream signaling events.

Dysregulation of Galectin-3 is implicated in:
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Fibrosis: By promoting the activation of fibroblasts and macrophages, Galectin-3 is a key

driver of tissue scarring in organs such as the lungs, liver, and kidneys.[1][3][4][5] It

potentiates TGF-β signaling, a central pathway in fibrogenesis.[3][5]

Cancer: In the tumor microenvironment, Galectin-3 contributes to cell proliferation,

angiogenesis, metastasis, and immune evasion.[6][7][8][9] It can dampen anti-tumor immune

responses, thereby hindering the efficacy of treatments like immune checkpoint inhibitors.[6]

[10]

The multifaceted role of Galectin-3 in driving disease progression has established it as a high-

value target for therapeutic intervention.

GB1107: A Profile of a Selective Galectin-3 Inhibitor
GB1107 is a novel, orally bioavailable small molecule designed to selectively inhibit the

carbohydrate recognition domain of Galectin-3 with high affinity.[6][11][12] Its development

represents a significant step towards targeting Galectin-3-driven pathologies systemically.

Mechanism of Action
GB1107 functions by competitively binding to the CRD of Galectin-3, thereby preventing its

interaction with endogenous glycan ligands. This blockade disrupts the pathological signaling

cascades initiated by Galectin-3. For instance, in fibrosis, GB1107 has been shown to inhibit

the binding of Galectin-3 to integrins and the TGFβRII subunit, effectively reducing TGF-β1

activation and downstream signaling.[3] In oncology, by inhibiting Galectin-3, GB1107 can

modulate the tumor microenvironment, for example, by increasing the infiltration of cytotoxic

CD8+ T cells and M1 macrophages, and potentiating the effects of PD-L1 blockade.[10][12]

Quantitative Data Summary
The following tables summarize the key quantitative data reported for GB1107 in preclinical

studies.

Table 1: Binding Affinity and Selectivity
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Parameter Species Value Reference

Kd Human Galectin-3 37 nM [6][12]

Kd Mouse Galectin-3
~1406 nM (38-fold

lower than human)
[6]

Selectivity Over other galectins >1000-fold [11][13][14]

Table 2: Pharmacokinetics

Parameter Value Species Reference

Oral Bioavailability (F) 75% Mouse [6]

Clearance 1.2 ml/min/kg Mouse (i.v.) [6]

Half-life (t1/2) 4.5 hours Mouse (i.v.) [6]

Table 3: In Vivo Efficacy in Oncology Models
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Animal Model Treatment Outcome Reference

Human Lung

Adenocarcinoma

(A549) Xenograft (CD-

1 nude mice)

10 mg/kg GB1107,

p.o., daily

Significantly reduced

tumor growth and final

tumor weights.

[6][12]

Syngeneic Mouse

Lung Adenocarcinoma

(LLC1) (C57Bl/6 mice)

10 mg/kg GB1107,

p.o., daily

Significantly reduced

tumor growth.
[6][10]

LLC1-luciferase

Metastasis Model

(C57Bl/6 mice)

10 mg/kg GB1107,

p.o., daily

79.2% reduction in

tumor burden in the

lungs.

[6]

LLC1 Model with PD-

L1 Blockade

10 mg/kg GB1107 +

anti-PD-L1 Ab

Significantly

potentiated the effect

of single agents,

reducing tumor

volume by 49.5% and

weight by 51.4% vs.

control.

[6][10]

Table 4: In Vivo Efficacy in Fibrosis Models

Animal Model Treatment Outcome Reference

CCl4-Induced Liver

Fibrosis (C57Bl/6

mice)

10 mg/kg GB1107,

p.o., daily for 4 weeks

Reduced liver fibrosis

as assessed by Sirius

Red staining.

Significantly reduced

plasma ALT and AST.

[11][13]

Key Signaling Pathways Modulated by GB1107
The therapeutic effects of GB1107 are rooted in its ability to modulate key signaling pathways.

The diagrams below, rendered in DOT language, illustrate these mechanisms.
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Inhibition of TGF-β Pro-Fibrotic Signaling
Extracellular Galectin-3 acts as a scaffold, bringing together integrins and TGF-β receptors to

promote the activation of latent TGF-β1, a master regulator of fibrosis. GB1107 disrupts this

process.
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Caption: GB1107 blocks Galectin-3, preventing TGF-β activation and downstream fibrotic

signaling.

Modulation of the Tumor Microenvironment
In cancer, Galectin-3 secreted by tumor and immune cells, particularly macrophages, creates

an immunosuppressive microenvironment. GB1107 can reverse these effects, enhancing anti-

tumor immunity.
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Caption: GB1107 inhibits Galectin-3, reversing immunosuppression and promoting anti-tumor

activity.
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Attenuation of the AKT/β-Catenin Pathway in Cancer
Studies in thyroid cancer cells have shown that Galectin-3 inhibition can suppress anoikis

resistance, motility, and invasion, partly through the AKT/β-catenin pathway.[15]
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Caption: GB1107 inhibits Galectin-3, leading to attenuation of AKT/β-catenin signaling in

cancer cells.

Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of GB1107.

In Vivo CCl4-Induced Liver Fibrosis Model
This model is a standard for evaluating anti-fibrotic agents.

Objective: To assess the therapeutic efficacy of GB1107 in a chemically-induced liver fibrosis

model in mice.

Methodology:

Animals: Male C57Bl/6 mice.

Induction of Fibrosis: Administer Carbon tetrachloride (CCl₄), diluted 1:3 in olive oil, at a dose

of 1 μL/g body weight via intraperitoneal (i.p.) injection twice weekly for 8 weeks.[11] Control

animals receive olive oil only.

Treatment: For the final 4 weeks of the induction period, administer GB1107 (10 mg/kg) or

vehicle control orally (p.o.) once daily.[11][13]

Endpoint Analysis:

Blood Collection: Collect plasma to measure levels of Alanine Aminotransferase (ALT) and

Aspartate Aminotransferase (AST) as markers of liver damage.[11]

Tissue Harvesting: Euthanize animals and perfuse the liver. Fix a portion of the liver in

formalin for paraffin embedding (FFPE).

Histological Analysis: Section the FFPE liver tissue and stain with Picrosirius Red to

quantify collagen deposition and assess the degree of fibrosis.[13]

Gene Expression Analysis: Isolate RNA from a portion of the liver for RNA sequencing

(RNAseq) or qPCR to analyze the expression of fibrotic genes (e.g., Col1a1, TIMP1) and
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pathway analysis.[11][13]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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